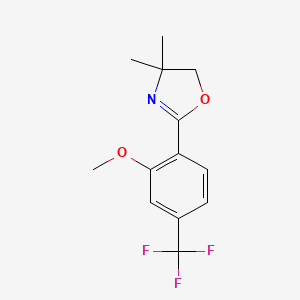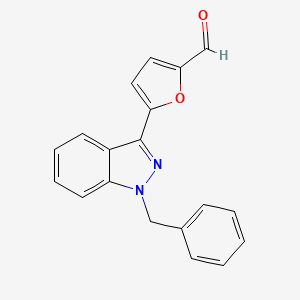
5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde
Descripción general
Descripción
5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde is an indazole derivative characterized by the presence of benzyl and furyl substituents at positions 1 and 3, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 1-benzylindazole with 5-formyl-2-furyl derivatives in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-Benzyl-3-(5-carboxy-2-furyl)indazole.
Reduction: 1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazole.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparación Con Compuestos Similares
3-(5’-Hydroxymethyl-2’-furyl)-1-benzyl indazole (YC-1): Shares a similar structure but with a hydroxymethyl group instead of a formyl group.
1-Benzyl-3-(5-carboxy-2-furyl)indazole: An oxidized derivative of 5-(1-Benzyl-1H-indazol-3-yl)furan-2-carbaldehyde.
Uniqueness: this compound is unique due to its specific formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs .
Propiedades
Fórmula molecular |
C19H14N2O2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
5-(1-benzylindazol-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C19H14N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |
Clave InChI |
GGTLRAQCZKLGIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
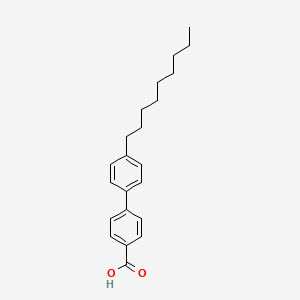
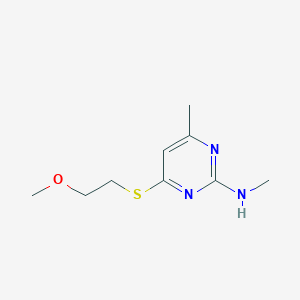
![3-[(Phenylacetyl)amino]-2-azetidinone](/img/structure/B8361842.png)
![thieno[3,4-b][1,5]benzoxazepin-10(9H)-one](/img/structure/B8361848.png)
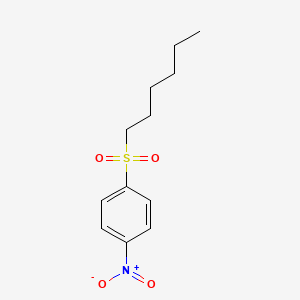
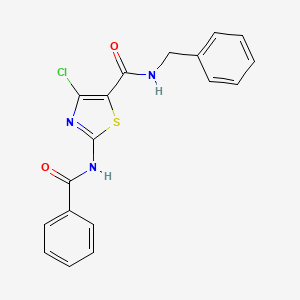
![6,7-dihydro-5H-benzo[b]pyrimido[4,5-d]azepine](/img/structure/B8361858.png)
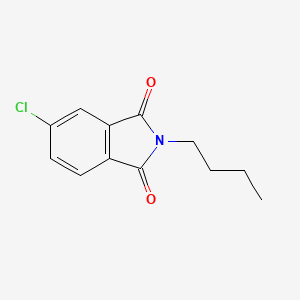
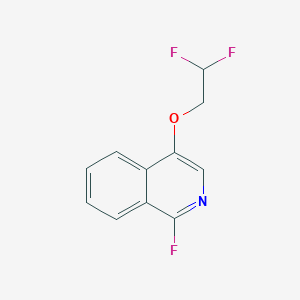
![Tert-butyl 7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-6-carboxylate](/img/structure/B8361902.png)
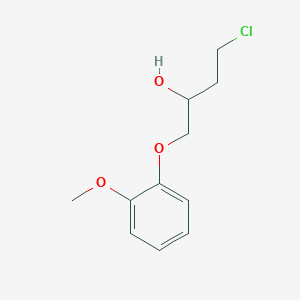
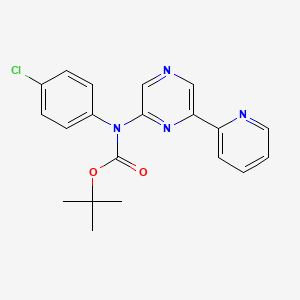
![N-[4-(4-amino-2,5-difluoro-phenoxy)-pyrimidin-2-yl]-acetamide](/img/structure/B8361924.png)
